molecular formula C7H10N2 B3327060 Isobutylmalononitrile CAS No. 30963-89-4

Isobutylmalononitrile

Cat. No.: B3327060
CAS No.: 30963-89-4
M. Wt: 122.17 g/mol
InChI Key: OZIRUVADHRKHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutylmalononitrile is a special chemical with the molecular formula C7H10N2 and a molecular weight of 122.1677 . It is provided by BOC Sciences, a world-leading provider of special chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Mass Spectrometry (MS), which is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . Another tool is MolView, a structural formula editor and a 3D model viewer .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. These include basic physical and chemical properties of (polymeric) materials , dynamic mechanical analysis (DMA) , and other methods outlined in the literature .

Safety and Hazards

Isobutylmalononitrile, like other chemicals, may pose safety and hazard risks. Detailed safety data sheets provide information on handling, storage, and first aid measures . It’s important to follow safety guidelines when handling chemicals to prevent harm .

Future Directions

While specific future directions for Isobutylmalononitrile research are not available in the search results, there are general trends in chemical research. For example, microbial engineering for the production of isobutanol has seen rapid progress and could provide insights for future research on this compound .

Properties

IUPAC Name

2-(2-methylpropyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(2)3-7(4-8)5-9/h6-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIRUVADHRKHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704549
Record name (2-Methylpropyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30963-89-4
Record name (2-Methylpropyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutylmalononitrile
Reactant of Route 2
Reactant of Route 2
Isobutylmalononitrile
Reactant of Route 3
Isobutylmalononitrile
Reactant of Route 4
Reactant of Route 4
Isobutylmalononitrile
Reactant of Route 5
Isobutylmalononitrile
Reactant of Route 6
Isobutylmalononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.